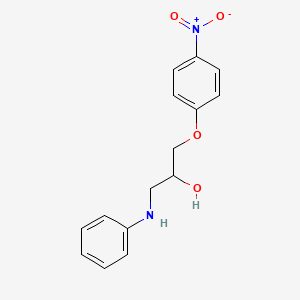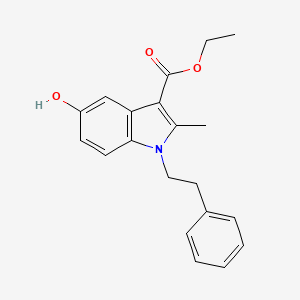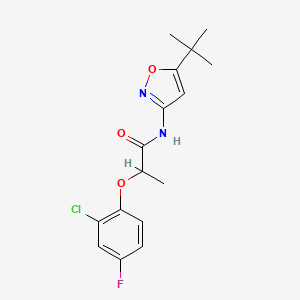![molecular formula C19H22ClNOS2 B5025468 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)
2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of thioether-containing compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and osteoporosis.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) components. MMPs are overexpressed in various diseases, including cancer, arthritis, and osteoporosis, and are involved in the destruction of ECM, leading to tissue damage and disease progression. By inhibiting MMP activity, this compound may prevent ECM degradation and tissue damage, thereby reducing disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of MMP activity, reduction of inflammation, induction of apoptosis, and inhibition of angiogenesis. Inhibition of MMP activity by this compound may prevent ECM degradation and tissue damage, leading to reduced disease progression. Reduction of inflammation by this compound may reduce pain and joint damage in arthritis. Induction of apoptosis by this compound may lead to cancer cell death, thereby reducing tumor growth. Inhibition of angiogenesis by this compound may prevent the formation of new blood vessels, which are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide in lab experiments is its ability to inhibit MMP activity, which is involved in the progression of various diseases. Another advantage of using this compound is its ability to induce apoptosis in cancer cells, leading to reduced tumor growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic application.
Future Directions
There are several future directions for the research on 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide. One direction is to investigate the potential therapeutic application of this compound in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail, including its interaction with MMPs and other signaling pathways. Furthermore, future research could focus on developing more potent and selective analogs of this compound, which may have improved therapeutic efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide involves the reaction of 2-chlorobenzyl chloride with 2-mercapto-N-(2-methylpropyl) acetamide, followed by the reaction of the resulting intermediate with 4-methylbenzenethiol. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and osteoporosis. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In arthritis, this compound has been shown to reduce inflammation and joint damage in animal models. In osteoporosis, this compound has been shown to increase bone density and reduce bone loss in animal models.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS2/c1-15-6-8-16(9-7-15)12-23-11-10-21-19(22)14-24-13-17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYSWLAUAFRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5025401.png)
![4-[(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5025409.png)
![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)

![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)

![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)


![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)